Technical Guide: Physicochemical Properties & Synthetic Utility of 1-Prop-2-enyl-1,5-naphthyridin-2-one
Technical Guide: Physicochemical Properties & Synthetic Utility of 1-Prop-2-enyl-1,5-naphthyridin-2-one
This technical guide provides an in-depth analysis of 1-Prop-2-enyl-1,5-naphthyridin-2-one (also known as 1-Allyl-1,5-naphthyridin-2(1H)-one ), a critical heterocyclic intermediate in the synthesis of fused polycyclic alkaloids and bioactive pharmacophores.
Executive Summary
1-Prop-2-enyl-1,5-naphthyridin-2-one (CAS: 1003947-25-8) is a bicyclic nitrogen heterocycle characterized by a 1,5-naphthyridine core, a lactam moiety at the C2 position, and an allyl group at the N1 position. It serves as a strategic "lynchpin" intermediate in medicinal chemistry, particularly for Ring-Closing Metathesis (RCM) and Intramolecular [2+2] Photocycloaddition reactions used to generate complex tricyclic scaffolds (e.g., cytisine analogs, topoisomerase inhibitors).
This guide details its physicochemical profile, validated synthesis protocols, and spectroscopic signature, designed for researchers optimizing lead generation libraries.
Molecular Architecture & Physicochemical Profile
The compound integrates a planar, electron-deficient naphthyridine ring with a reactive alkene tether. The N-allylation significantly alters the solubility and lipophilicity profile compared to the parent 1,5-naphthyridin-2(1H)-one, facilitating organic solvent solubility and membrane permeability in biological assays.
Table 1: Physicochemical Data Sheet
| Property | Value / Description | Note |
| IUPAC Name | 1-(prop-2-en-1-yl)-1,5-naphthyridin-2(1H)-one | |
| CAS Number | 1003947-25-8 | Verified Registry |
| Molecular Formula | C₁₁H₁₀N₂O | |
| Molecular Weight | 186.21 g/mol | |
| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow |
| LogP (Predicted) | 1.45 ± 0.3 | Moderate lipophilicity |
| H-Bond Donors | 0 | N-alkylation removes NH donor |
| H-Bond Acceptors | 3 | N1, N5, O (carbonyl) |
| Topological Polar Surface Area | ~35 Ų | Good permeability predictor |
| Solubility | Soluble in DCM, DMSO, MeOH, EtOAc | Poor water solubility |
Structural Causality
-
Lactam Core: The C2 carbonyl creates a dipole, but the N-allyl group disrupts the intermolecular hydrogen bonding network present in the parent lactam, lowering the melting point and increasing solubility in aprotic solvents (DCM, THF).
-
N5 Nitrogen: The pyridine-like nitrogen at position 5 remains basic and available for coordination or protonation, affecting pH-dependent solubility.
Synthetic Protocol: N-Allylation of 1,5-Naphthyridin-2-one
The synthesis relies on the selective N-alkylation of the ambident nucleophile (lactam nitrogen vs. oxygen). Under basic conditions, N-alkylation is thermodynamically favored over O-alkylation for this scaffold.
Reagents & Conditions
-
Precursor: 1,5-Naphthyridin-2(1H)-one (CAS 10261-82-2).
-
Electrophile: Allyl Bromide (1.2 equiv).
-
Base: Cesium Carbonate (
) or Sodium Hydride ( ). -
Solvent: DMF (Anhydrous).
Step-by-Step Methodology
-
Activation: Charge a flame-dried round-bottom flask with 1,5-naphthyridin-2(1H)-one (1.0 equiv) and anhydrous DMF (0.2 M concentration).
-
Deprotonation: Add
(1.5 equiv) or (1.2 equiv, 60% dispersion) at 0°C under Argon. Stir for 30 minutes to ensure formation of the lactam anion.-
Note:
is preferred to minimize O-alkylation byproducts due to the "Ceasium Effect."
-
-
Alkylation: Dropwise add Allyl Bromide (1.2 equiv). Allow the reaction to warm to Room Temperature (25°C) and stir for 4–12 hours.
-
Monitoring: Monitor by TLC (5% MeOH in DCM). The product (
) will be less polar than the starting material ( ).
-
-
Workup: Quench with water. Extract with EtOAc (
). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Gradient: 0
5% MeOH/DCM) yields the pure N-allyl product.
Spectroscopic Identification
Validation of the structure requires confirming the loss of the N-H signal and the appearance of the allyl pattern.
Nuclear Magnetic Resonance ( H NMR, 400 MHz, )
- 8.6–7.5 ppm (m, 5H): Characteristic naphthyridine aromatic protons. Look for the deshielded proton adjacent to N5.
-
6.0 ppm (m, 1H): Allylic methine (
). -
5.2–5.4 ppm (m, 2H): Terminal alkene protons (
), appearing as distinct doublets/multiplets. -
4.8 ppm (d, 2H): N-Methylene protons (
). The shift confirms N-alkylation (O-alkylation would shift this to >5.0 ppm).
Infrared Spectroscopy (IR)[2]
-
1665 cm⁻¹: Strong
stretch (Lactam). -
No broad band at 3200-3400 cm⁻¹: Confirms absence of N-H.
Reactivity & Applications Pathway[5][6][7]
The utility of 1-Prop-2-enyl-1,5-naphthyridin-2-one lies in its ability to undergo cyclization to form fused tricyclic systems, mimicking alkaloids like Cytisine or forming Benzo[b][1,5]naphthyridine derivatives (Topoisomerase I inhibitors).
Visualization: Synthetic Divergence
The following diagram illustrates the synthesis of the core and its downstream applications in library generation.
Figure 1: Synthesis and divergent reactivity of 1-Prop-2-enyl-1,5-naphthyridin-2-one. The N-allyl group serves as a handle for increasing molecular complexity.
Key Reactions
-
Ring-Closing Metathesis (RCM): Reaction with a second alkene tether (e.g., at C3 or C4) using Grubbs' catalyst yields bridged or fused macrocycles.
-
Intramolecular [2+2] Cycloaddition: UV irradiation facilitates the coupling of the allyl alkene with the C3-C4 double bond of the lactam, creating high-strain cage structures relevant to high-affinity receptor binding.
References
-
Litvic, M. et al. (2020). "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules, 25(14), 3252. Link
-
Alonso, C. et al. (2020). "Fused 1,5-Naphthyridines: Synthetic Tools and Applications." Encyclopedia, 2(3). Link
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 136070, 1,5-Naphthyridine." Link
-
Molaid Chemicals. (2024). "1-allyl-1,5-naphthyridin-2(1H)-one (CAS 1003947-25-8) Entry."[1] Link
